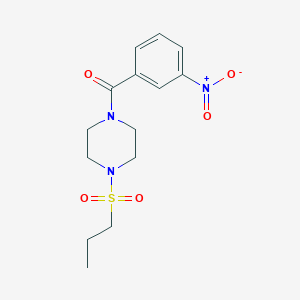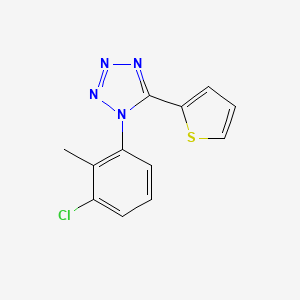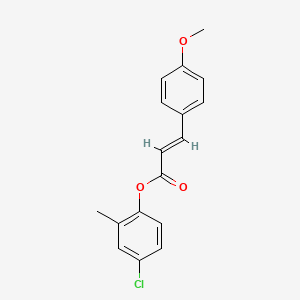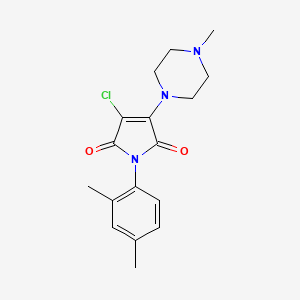
3-chloro-1-(2,4-dimethylphenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1,4-piperazine-2,5-diones, structurally related to the compound , has been explored through various methodologies, highlighting the versatility in creating these compounds. One approach described the synthesis of a similar 1,4-piperazine-2,5-dione through a six-step process starting from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, yielding polymorphic crystalline forms verified by single-crystal X-ray analysis (Weatherhead-Kloster et al., 2005). Another study presented a versatile synthesis route for cyclic dipeptides, forming the piperazine-2,5-dione ring from simple precursors, underlining the synthetic accessibility of such compounds (Quintero et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds has been detailed through single-crystal X-ray diffraction studies, revealing intricate details like conformation and hydrogen-bonding networks. For instance, a study on a benzylidene-5-chloro-1',1''-dimethyl-4'-phenyldispiro compound showed two spiro links connecting piperidine and pyrrolidine rings, offering insights into the structural complexity of such molecules (Farag et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving piperazine-2,5-diones demonstrate their reactivity and potential for further modification. A study on the synthesis of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones showed a wide range of anticonvulsant activity, suggesting the influence of the piperazine ring on biological activity (Kamiński et al., 2011).
Physical Properties Analysis
The physical properties of compounds like 3-chloro-1-(2,4-dimethylphenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione can be inferred from studies on similar molecules, which discuss solubility, crystallinity, and polymorphism. These attributes are crucial for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
Chemical properties, such as reactivity with different reagents, stability under various conditions, and interaction with biological molecules, are central to the utility of these compounds. Investigations into related molecules have revealed their potential as ligands, inhibitors, and therapeutic agents, demonstrating the broad applicability of such structures in chemistry and biology.
- (Weatherhead-Kloster et al., 2005)
- (Quintero et al., 2018)
- (Farag et al., 2013)
- (Kamiński et al., 2011)
科学的研究の応用
Synthesis and Characterization
Synthesis and Reactivity Studies : The reactivity of similar piperazine derivatives with various amines under different conditions has been explored, leading to the creation of diverse compounds with potential biological applications (Kinoshita et al., 1989). Additionally, aluminum compounds incorporating bi- and tri-dentate pyrrole–piperazine ligands have been synthesized, offering insights into their potential uses in materials science (Hu et al., 2016).
Anticonvulsant and Antinociceptive Activities : Some derivatives have shown significant anticonvulsant and antinociceptive activities, suggesting their potential in developing new treatments for neurological conditions (Rybka et al., 2017); (Kamiński et al., 2011).
Chemical Structure Analysis : Studies on the molecular structure of similar compounds have been conducted to understand their chemical properties better and how these might influence their biological activities (Igonin et al., 1993).
Biological Properties and Mechanistic Insights
Mechanisms of Action : Research has also focused on understanding the mechanisms of action of these compounds, including their interactions with biological receptors and their effects on cellular processes (Shim et al., 2002). This knowledge can help tailor these compounds for specific therapeutic applications.
Potential as Antifungal Compounds : The solubility, thermodynamics, and partitioning processes of novel antifungal compounds have been studied, highlighting the importance of physicochemical properties in the development of new drugs (Volkova et al., 2020).
特性
IUPAC Name |
3-chloro-1-(2,4-dimethylphenyl)-4-(4-methylpiperazin-1-yl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-11-4-5-13(12(2)10-11)21-16(22)14(18)15(17(21)23)20-8-6-19(3)7-9-20/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLABSXVTNYVZCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N3CCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

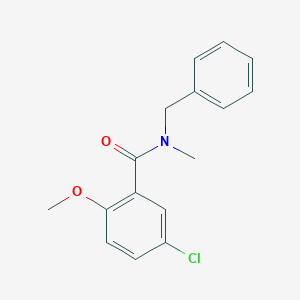

![(1R*,3S*)-7-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5519380.png)
![methyl 3-(3-methylbutyl)-2-oxo-1-(1,3-thiazol-5-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B5519381.png)
![2-[(3-pyridinylcarbonyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B5519388.png)
![2-{[2-methyl-5-(4-methylphenyl)-1,1-dioxido-2H-1,2,6-thiadiazin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5519395.png)
![N-(2-furylmethyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5519399.png)
![6,7-dihydro-5H-pyrrolo[1,2-c][1,3]thiazol-3-ylidene(4-methylphenyl)amine](/img/structure/B5519404.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5519426.png)


